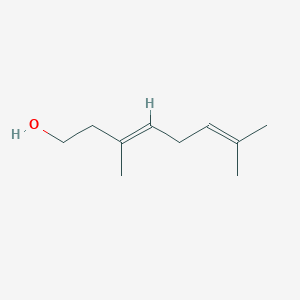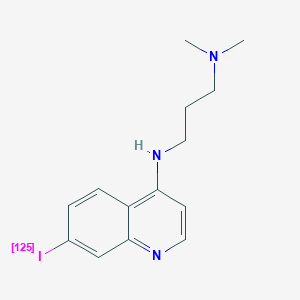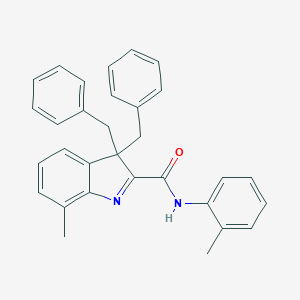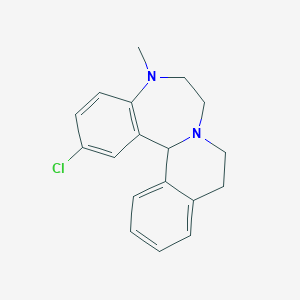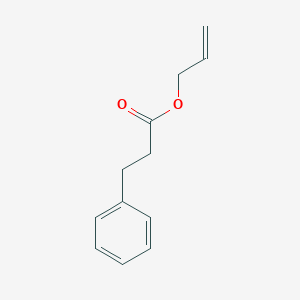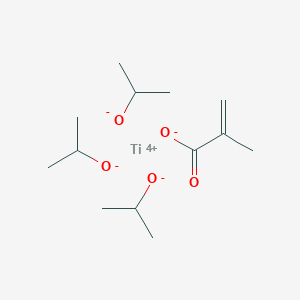
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Titanium is a transition metal with the atomic number 22 and symbol Ti. It has a wide range of applications in various fields due to its unique physical and chemical properties. One of the most important applications of titanium is in the field of catalysis. Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties.
Aplicaciones Científicas De Investigación
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) has been extensively studied for its catalytic properties. It has been found to be an effective catalyst for a wide range of reactions such as the epoxidation of alkenes, the oxidation of alcohols, and the reduction of ketones. In addition, it has also been used as a catalyst for the synthesis of various organic compounds such as esters, lactones, and amides.
Mecanismo De Acción
The mechanism of action of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is complex and depends on the specific reaction being catalyzed. In general, the compound acts as a Lewis acid catalyst, which means that it can accept a pair of electrons from a nucleophile. This leads to the formation of a reactive intermediate, which can then undergo further reactions to form the desired product.
Efectos Bioquímicos Y Fisiológicos
There is limited research on the biochemical and physiological effects of titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). However, studies have shown that the compound is relatively non-toxic and does not have any significant adverse effects on human health.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) as a catalyst is its high selectivity. It can often produce the desired product with high yields and minimal side reactions. In addition, the compound is relatively stable and can be stored for extended periods of time without significant degradation.
However, there are also some limitations to using this compound. One of the main limitations is its high cost, which can make it impractical for large-scale industrial applications. In addition, the compound can be difficult to handle and requires specialized equipment and techniques for its synthesis and use.
Direcciones Futuras
There are several potential future directions for research on titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3). One area of research could focus on developing new synthetic methods that are more cost-effective and scalable. Another area of research could focus on exploring the catalytic properties of this compound for new reactions and applications. Finally, research could also focus on developing new catalysts based on titanium that are more efficient and selective than titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3).
In conclusion, titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) is a complex compound of titanium that has been extensively studied for its catalytic properties. It has a wide range of applications in various fields, including the synthesis of organic compounds and the production of fine chemicals. While there are some limitations to using this compound, its high selectivity and relative stability make it a promising catalyst for future research.
Métodos De Síntesis
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) can be synthesized by reacting titanium tetraisopropoxide with 2-methylprop-2-enoic acid and propan-2-ol. The reaction is typically carried out in the presence of a catalyst such as acetic acid or hydrochloric acid. The resulting compound is a yellow powder that is soluble in organic solvents such as ethanol and acetone.
Propiedades
IUPAC Name |
2-methylprop-2-enoate;propan-2-olate;titanium(4+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6O2.3C3H7O.Ti/c1-3(2)4(5)6;3*1-3(2)4;/h1H2,2H3,(H,5,6);3*3H,1-2H3;/q;3*-1;+4/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOAUHLUAUFQHBM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[O-].CC(C)[O-].CC(C)[O-].CC(=C)C(=O)[O-].[Ti+4] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O5Ti |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70572522 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
CAS RN |
18327-72-5 |
Source


|
| Record name | Titanium(4+) 2-methylprop-2-enoate propan-2-olate (1/1/3) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70572522 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

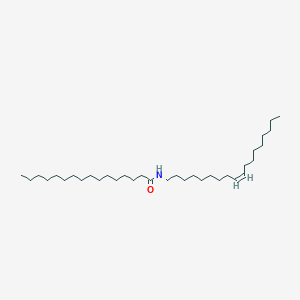
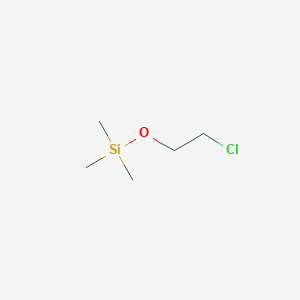
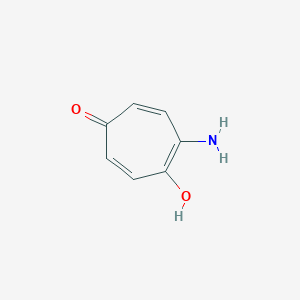
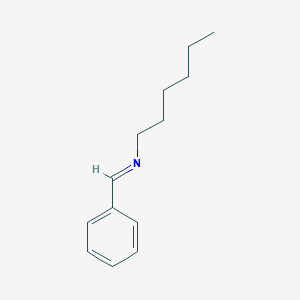
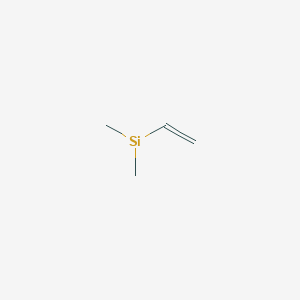
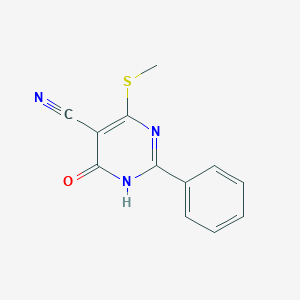
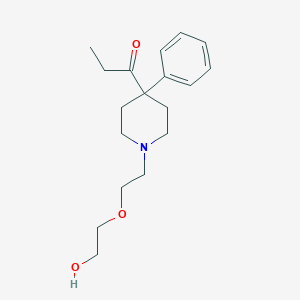
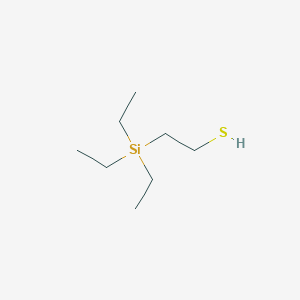
![3-[(5-Methyl-2-pyridinyl)amino]-2-pyridinethiol](/img/structure/B99681.png)
